An In-depth Technical Guide to the Physical and Chemical Properties of Triphenyl Isocyanurate
An In-depth Technical Guide to the Physical and Chemical Properties of Triphenyl Isocyanurate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Triphenyl isocyanurate, a symmetrical s-triazine derivative, stands as a molecule of significant interest in both materials science and medicinal chemistry. Its rigid, planar core structure, complemented by the reactivity of its peripheral phenyl groups, imparts a unique combination of thermal stability and functional versatility. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep dive into the core physical and chemical characteristics of this compound. Herein, we eschew a rigid template, instead allowing the inherent properties of triphenyl isocyanurate to dictate the narrative, ensuring a logically structured and scientifically rigorous exploration. Our focus remains steadfast on not just what the properties are, but why they manifest, providing a causal understanding that is paramount for its application in advanced research and development.
Section 1: Molecular Architecture and Physicochemical Profile
Triphenyl isocyanurate, systematically named 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione, is the cyclic trimer of phenyl isocyanate. Its molecular structure is characterized by a central six-membered triazinane ring composed of alternating nitrogen and carbonyl carbon atoms. Three phenyl groups are attached to the nitrogen atoms, extending outwards from the core.
Crystal Structure and Solid-State Properties
The solid-state arrangement of triphenyl isocyanurate is well-defined, with its crystal structure determined to be monoclinic. This ordered packing contributes to its high melting point and thermal stability. The cyanuric rings are oriented in a parallel fashion, forming a layer-like structure, while the phenyl rings are positioned at an angle of approximately 72.9° to the central ring[1]. This spatial arrangement minimizes steric hindrance and allows for efficient packing in the crystal lattice.
Below is a visualization of the molecular structure of triphenyl isocyanurate.
Caption: Molecular structure of triphenyl isocyanurate.
Core Physicochemical Data
A summary of the key physical and chemical properties of triphenyl isocyanurate is presented in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₁₅N₃O₃ | [2][3][4] |
| Molecular Weight | 357.36 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 276 °C | [5] |
| CAS Number | 1785-02-0 | [4][6] |
| Enthalpy of Combustion (ΔcH°solid) | -10063 ± 3 kJ/mol | [7] |
| Enthalpy of Formation (ΔfH°solid) | -344 ± 3 kJ/mol | [7] |
Solubility Profile
Triphenyl isocyanurate is a nonpolar molecule, and as such, its solubility is dictated by the principle of "like dissolves like." It is practically insoluble in water but demonstrates solubility in a range of organic solvents. While comprehensive quantitative data is not extensively published, qualitative assessments indicate good solubility in non-polar aromatic solvents and some polar aprotic solvents.
| Solvent | Qualitative Solubility |
| Water | Insoluble |
| Benzene | Soluble |
| Toluene | Soluble |
| Ether | Soluble |
| Ethanol | Soluble |
| Chloroform | Soluble |
| Dimethyl Sulfoxide (DMSO) | Miscible |
Note: "Soluble" and "Insoluble" are qualitative terms. The degree of solubility can be temperature-dependent.
Section 2: Synthesis and Chemical Reactivity
The primary route to triphenyl isocyanurate is through the cyclotrimerization of phenyl isocyanate. This reaction is of significant industrial and academic importance and can be catalyzed by a variety of agents.
Synthesis via Anionic Cyclotrimerization of Phenyl Isocyanate
The formation of triphenyl isocyanurate from phenyl isocyanate is an example of an anionic cyclotrimerization. The reaction is initiated by a nucleophilic catalyst that attacks the electrophilic carbon of the isocyanate group.
Reaction Scheme:
3 C₆H₅NCO → (C₆H₅NCO)₃
The mechanism, while complex and subject to the specific catalyst used, generally proceeds through the following steps:
Caption: Generalized workflow for the anionic cyclotrimerization of phenyl isocyanate.
Experimental Protocol: Synthesis of Triphenyl Isocyanurate
The following protocol is a representative method for the laboratory-scale synthesis of triphenyl isocyanurate. The choice of catalyst and solvent can influence reaction times and yields.
Materials:
-
Phenyl isocyanate
-
Anhydrous Toluene (or other suitable aprotic solvent)
-
Catalyst (e.g., potassium acetate, tertiary amines, or phosphine derivatives)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of phenyl isocyanate in anhydrous toluene.
-
Catalyst Addition: A catalytic amount of the chosen catalyst is added to the stirred solution. The reaction is often exothermic, and the temperature may need to be controlled.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) in the IR spectrum of an aliquot of the reaction mixture.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated triphenyl isocyanurate is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a toluene/hexane mixture, to yield a white crystalline solid.
Thermal Decomposition
Triphenyl isocyanurate exhibits high thermal stability, a property conferred by the resonance stabilization of the triazine ring. Decomposition typically occurs at temperatures above 400°C. The primary decomposition pathway involves the retro-cyclotrimerization reaction, regenerating phenyl isocyanate monomers. These isocyanate groups can then undergo further reactions to form carbodiimides or ureas.
Section 3: Spectroscopic Characterization
The structural elucidation of triphenyl isocyanurate relies on a combination of spectroscopic techniques. The high degree of symmetry in the molecule simplifies its NMR spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of triphenyl isocyanurate is characterized by signals corresponding to the protons of the three equivalent phenyl groups. Due to the symmetry of the molecule, the aromatic protons will exhibit a complex multiplet in the aromatic region, typically between 7.0 and 7.6 ppm. The integration of this multiplet will correspond to 15 protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the molecular structure. Key resonances are expected for the carbonyl carbons of the isocyanurate ring and the carbons of the phenyl groups.
| Carbon Environment | Approximate Chemical Shift (δ) in ppm |
| Carbonyl Carbon (C=O) | ~149 |
| Phenyl Carbon (ipso) | ~135 |
| Phenyl Carbons (ortho, meta, para) | 120 - 130 |
Infrared (IR) Spectroscopy
The IR spectrum of triphenyl isocyanurate is dominated by strong absorption bands characteristic of the isocyanurate ring and the phenyl groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~1700-1770 (strong) | C=O stretching of the isocyanurate ring |
| ~1400-1500 | C-N stretching of the isocyanurate ring |
| ~1590, 1490 | C=C stretching of the aromatic rings |
| ~750, 690 | C-H bending of the monosubstituted phenyl rings |
Section 4: Applications in Drug Development and Medicinal Chemistry
While triphenyl isocyanurate itself is not a therapeutic agent, the 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The synthetic accessibility and chemical stability of the triazine ring make it an attractive template for the development of new drugs.
Derivatives of s-triazine have demonstrated a wide range of pharmacological activities, including:
-
Anticancer: The triazine scaffold has been incorporated into molecules designed to inhibit various kinases and other enzymes implicated in cancer progression.
-
Antiviral: Certain triazine derivatives have shown efficacy against a range of viruses.
-
Antimicrobial: The structural motif is present in compounds with antibacterial and antifungal properties.[3][8]
The three phenyl groups of triphenyl isocyanurate offer multiple points for chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These modifications can be designed to enhance binding to a biological target, improve pharmacokinetic properties, or reduce off-target effects. The rigid nature of the central ring can also serve to orient the appended functionalities in a well-defined spatial arrangement, which can be advantageous for optimizing interactions with a protein binding pocket.
Conclusion
Triphenyl isocyanurate is a molecule with a rich and well-defined chemistry. Its robust physical properties, stemming from its symmetrical and stable structure, are complemented by its synthetic accessibility. For the researcher, scientist, and drug development professional, a thorough understanding of these core attributes is the foundation upon which innovative applications can be built. The triazine core, in particular, continues to be a fertile ground for the discovery of new therapeutic agents, and the principles outlined in this guide provide the necessary framework for the rational design and synthesis of novel triphenyl isocyanurate derivatives with potential pharmacological activity.
References
-
Usanmaz, A. The Crystal Structure of 1,3,5-Triphenyl-1,3,5-perhydrotriazine-2,4,6-trione (Phenylisocyanurate). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 1979 , 35(5), 1117-1119. [Link]
-
PubChem. 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. National Center for Biotechnology Information. [Link]
-
ResearchGate. Phenyl Isocyanate Anion Radicals and Their Cyclotrimerization to Triphenyl Isocyanurate Anion Radicals. [Link]
-
Guo, Y., et al. Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. The Journal of Organic Chemistry, 2021 , 86(8), 5651-5659. [Link]
-
PubMed. Phenyl Isocyanate Anion Radicals and Their Cyclotrimerization to Triphenyl Isocyanurate Anion Radicals. [Link]
-
PubChem. 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. National Center for Biotechnology Information. [Link]
-
ResearchGate. Figure S30. 1 H NMR spectrum of... [Link]
-
MDPI. 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. [Link]
-
Figshare. Phenyl Isocyanate Anion Radicals and Their Cyclotrimerization to Triphenyl Isocyanurate Anion Radicals. [Link]
-
ResearchGate. Proposed cyclotrimerization mechanism of isocyanates via allophanate and anionic pathways. [Link]
-
SpectraBase. 1,3,5-tribenzyl-s-triazine-2,4,6(1H,3H,5H)-trione. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
SpectraBase. 1,3,5-Triazine - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubMed Central. Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. [Link]
-
MDPI. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. [Link]
-
Nambu, Y.; Endo, T. Synthesis of novel aromatic isocyanurates by the fluoride-catalyzed selective trimerization of isocyanates. The Journal of Organic Chemistry, 1993 , 58(7), 1964-1966. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
University of Massachusetts. Table of Characteristic IR Absorptions. [Link]
-
NIST WebBook. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. [Link]
-
YouTube. How to Interpret an IR Spectrum and Identify the RIGHT Functional Group. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
ResearchGate. Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene. [Link]
-
Scribd. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
PubChem. Dimethyl Sulfoxide. [Link]
-
Scribd. Solubility Data of DMSO. [Link]
-
NIST WebBook. 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione. [Link]
-
NIST WebBook. 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione. [Link]
-
NIST WebBook. 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. file.scirp.org [file.scirp.org]
- 4. 1,3,5-TRIPHENYLISOCYANURATE | CymitQuimica [cymitquimica.com]
- 5. 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione [webbook.nist.gov]
- 6. 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | C21H15N3O3 | CID 15695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
